Cas no 19689-88-4 (2-Methoxy-6-nitro-benzaldehyde)
2-Methoxy-6-nitro-benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxy-6-nitrobenzaldehyde
- 2-METHOXY-6-NITRO-BENZALDEHYDE
- Benzaldehyde,2-methoxy-6-nitro-
- 2-Methoxy-6-nitro-benzaldehyd
- 2-Nitro-6-methoxy-benzaldehyd
- Benzaldehyde,2-methoxy-6-nitro
- CS-0133796
- E78425
- MFCD07371505
- SCHEMBL7999903
- A880066
- Benzaldehyde, 2-methoxy-6-nitro-
- AKOS005266614
- BS-49802
- EN300-152262
- FT-0691741
- 19689-88-4
- SB35103
- Z826537398
- DTXSID00542339
- DB-065921
- 2-Methoxy-6-nitro-benzaldehyde
-
- MDL: MFCD07371505
- Inchi: 1S/C8H7NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5H,1H3
- InChI Key: NQCOCZQZPQKVGI-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=C(C=1C=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 181.03800
- Monoisotopic Mass: 181.03750770 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 181.15
- XLogP3: 0.3
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- Density: 1.322
- Boiling Point: 346.2°C at 760 mmHg
- Flash Point: 178.6°C
- Refractive Index: 1.59
- PSA: 72.12000
- LogP: 1.93910
2-Methoxy-6-nitro-benzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Methoxy-6-nitro-benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0081-1g |
2-Methoxy-6-nitro-benzaldehyde |
19689-88-4 | 97% | 1g |
4223.25CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0081-5g |
2-Methoxy-6-nitro-benzaldehyde |
19689-88-4 | 97% | 5g |
16893CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0081-500mg |
2-Methoxy-6-nitro-benzaldehyde |
19689-88-4 | 97% | 500mg |
2535.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0081-250mg |
2-Methoxy-6-nitro-benzaldehyde |
19689-88-4 | 97% | 250mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0081-100mg |
2-Methoxy-6-nitro-benzaldehyde |
19689-88-4 | 97% | 100mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0081-50mg |
2-Methoxy-6-nitro-benzaldehyde |
19689-88-4 | 97% | 50mg |
1060.05CNY | 2021-05-07 | |
| Alichem | A019144069-1g |
2-Methoxy-6-nitrobenzaldehyde |
19689-88-4 | 95% | 1g |
$362.56 | 2023-09-02 | |
| abcr | AB536073-250 mg |
2-Methoxy-6-nitro-benzaldehyde; . |
19689-88-4 | 250MG |
€108.70 | 2023-07-11 | ||
| abcr | AB536073-1 g |
2-Methoxy-6-nitro-benzaldehyde; . |
19689-88-4 | 1g |
€180.20 | 2023-07-11 | ||
| abcr | AB536073-5 g |
2-Methoxy-6-nitro-benzaldehyde; . |
19689-88-4 | 5g |
€470.80 | 2023-07-11 |
2-Methoxy-6-nitro-benzaldehyde Suppliers
2-Methoxy-6-nitro-benzaldehyde Related Literature
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M. Soledade C. Pedras,Qing-An Zheng,Ravi S. Gadagi Chem. Commun. 2007 368
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2. 107. Quinazolines. Part IV. Covalent hydration in the cations of substituted quinazolinesW. L. F. Armarego J. Chem. Soc. 1962 561
Additional information on 2-Methoxy-6-nitro-benzaldehyde
Introduction to 2-Methoxy-6-nitro-benzaldehyde (CAS No. 19689-88-4)
2-Methoxy-6-nitro-benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 19689-88-4, is a significant organic compound with a rich history in chemical synthesis and pharmaceutical research. This aromatic aldehyde derivative combines a methoxy group and a nitro group on a benzene ring, making it a versatile intermediate in the development of various chemical entities, particularly in medicinal chemistry and agrochemical applications.
The structural features of 2-Methoxy-6-nitro-benzaldehyde contribute to its reactivity and utility. The presence of both an electron-withdrawing nitro group and an electron-donating methoxy group creates a unique electronic environment on the benzene ring. This dual functionality allows for diverse chemical transformations, including nucleophilic aromatic substitution, condensation reactions, and oxidation processes, which are pivotal in synthesizing more complex molecules.
In recent years, 2-Methoxy-6-nitro-benzaldehyde has garnered attention in the field of drug discovery due to its potential as a precursor for biologically active compounds. Researchers have explored its role in the synthesis of heterocyclic derivatives, which often exhibit pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities. The nitro group, in particular, can be reduced to an amine, providing a pathway to nitrogen-containing heterocycles that are prevalent in many therapeutic agents.
One of the most compelling applications of 2-Methoxy-6-nitro-benzaldehyde is in the development of novel agrochemicals. Its structural framework is conducive to the design of compounds that interact with biological targets in plants, offering potential benefits in pest control and crop protection. The methoxy and nitro substituents can be strategically modified to enhance the efficacy and selectivity of these agrochemicals, ensuring they meet the demands of modern agriculture while minimizing environmental impact.
The synthesis of 2-Methoxy-6-nitro-benzaldehyde typically involves nitration and methylation reactions starting from readily available aromatic precursors. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, reducing waste and improving yields. These improvements are crucial for large-scale applications where cost-effectiveness and environmental responsibility are paramount.
Recent studies have also highlighted the role of 2-Methoxy-6-nitro-benzaldehyde in material science. Its ability to participate in cross-coupling reactions makes it a valuable building block for constructing advanced materials with tailored properties. For instance, it has been utilized in the synthesis of polymers and coatings that exhibit enhanced durability or specific optical characteristics, demonstrating its versatility beyond traditional pharmaceuticals.
The pharmacological potential of derivatives of 2-Methoxy-6-nitro-benzaldehyde continues to be explored through computational modeling and experimental validation. Virtual screening techniques have identified several promising lead compounds that warrant further investigation. These efforts align with global trends toward personalized medicine, where compounds like 2-Methoxy-6-nitro-benzaldehyde serve as scaffolds for designing drugs that target specific genetic or metabolic profiles.
In conclusion, 2-Methoxy-6-nitro-benzaldehyde (CAS No. 19689-88-4) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, agrochemical development, and material science. As research progresses, the potential uses for this compound are likely to expand, driven by innovations in synthetic chemistry and an increasing demand for sustainable solutions.
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